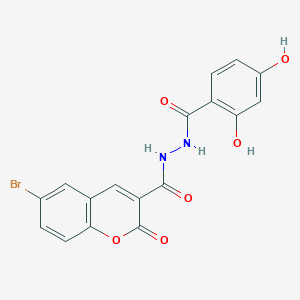

![molecular formula C24H18N2O7 B3001012 N-[3-(3,4-二甲氧基苯基)-4-氧代色满-2-基]-3-硝基苯甲酰胺 CAS No. 879449-25-9](/img/structure/B3001012.png)

N-[3-(3,4-二甲氧基苯基)-4-氧代色满-2-基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

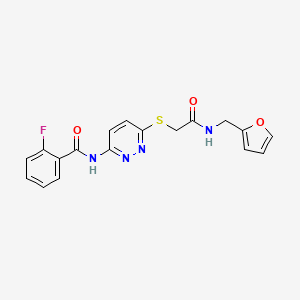

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is a compound that appears to be designed for biological activity, possibly as a cytotoxic agent targeting hypoxic tumor cells. The structure suggests the presence of a chromone moiety, which is known for its presence in various biologically active compounds, and a nitrobenzamide group, which is often seen in bioreductive drugs that target hypoxic cells.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the functionalization of aromatic systems and the formation of amide bonds. For instance, the synthesis of hypoxia-selective cytotoxins involves the displacement of chloro groups from chlorodinitrobenzoates or carboxamides, followed by dimesylation and mesylate displacement with LiCl . Although the exact synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of N-phenyl-4-nitrobenzamidoxime was determined, revealing the orientation of the nitrophenyl and phenyl groups relative to the amidoxime plane . Similarly, the structure of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide could be studied to understand its conformation and electronic distribution, which are crucial for its biological activity.

Chemical Reactions Analysis

Compounds with nitrobenzamide moieties can undergo various chemical reactions, particularly reductive transformations. For example, the novel bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction of its nitro groups to corresponding amines or hydroxylamines . Such reductive chemistry is essential for the selective toxicity of these compounds towards hypoxic cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reduction potentials, which in turn influences their cytotoxicity under aerobic and hypoxic conditions . The electronic properties, such as HOMO-LUMO gaps, polarizabilities, and hyperpolarizabilities, can be calculated using different DFT methods, providing insights into the reactive nature of these compounds .

Relevant Case Studies

Case studies involving similar compounds have shown that nitrobenzamide derivatives can exhibit selective toxicity towards hypoxic tumor cells. For example, the hypoxia-selective cytotoxin 5b showed high hypoxic selectivity for UV4 cells and was active against both hypoxic and aerobic cells in KHT tumors in mice . These findings suggest that N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide could potentially have similar selective cytotoxic effects, which would be valuable in cancer therapy.

科学研究应用

电生理效应

- N-[3-(3,4-二甲氧基苯基)-4-氧代色满-2-基]-3-硝基苯甲酰胺(研究名称为 BRL-32872)已被确认为一种新型抗心律失常剂。已证明它在豚鼠心脏制剂中具有钾和钙通道阻断特性。值得注意的是,BRL-32872 不会显着改变静息膜电位,但会延长动作电位持续时间 (APD),影响心律而不会引起早期后除极 (EAD) (Bril 等人,1995)。

抗氧化和神经保护特性

- 研究已经合成了该化合物的衍生物,例如酚衍生物,并研究了它们的抗氧化活性。该系列中的一些分子显示出显着的抗氧化活性,优于标准参考 (Artunç 等人,2020)。

- 一种与该化合物在结构上相似的氧白藜芦醇亚胺衍生物,对 PC12 细胞中过氧化氢诱导的细胞死亡表现出细胞保护作用,表明潜在的神经保护应用 (Hur 等人,2013)。

结构和化学性质

- 该化合物的衍生物已通过 X 射线衍射和核磁共振波谱进行结构表征。这些研究提供了对它们的分子几何和潜在化学反应性的见解 (Samimi,2016)。

抗菌活性

- 合成了该化合物的衍生物的镍和铜金属络合物,与硫脲衍生物配体相比,显示出更大的抗菌功效 (Saeed 等人,2010)。

合成和在药物化学中的应用

- 该化合物已经以各种形式合成,研究探索了它的抗溃疡和抗惊厥活性,以及它在创建新型杂环环系统中的用途 (Hosokami 等人,1992)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7/c1-31-19-11-10-14(13-20(19)32-2)21-22(27)17-8-3-4-9-18(17)33-24(21)25-23(28)15-6-5-7-16(12-15)26(29)30/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJQXHFPIGSJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B3000930.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)